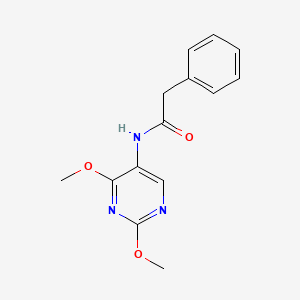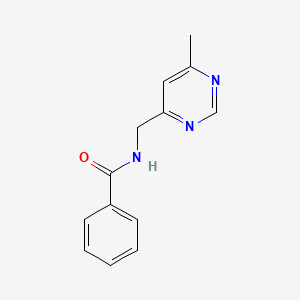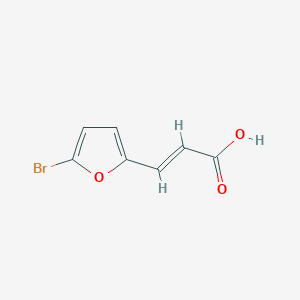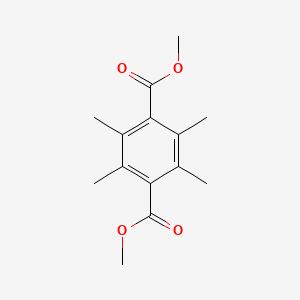![molecular formula C19H20N2O3S B2749985 N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-84-6](/img/structure/B2749985.png)
N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Sulfonamide-based hybrids, including compounds like N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been extensively studied for their diverse pharmacological properties. These compounds exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-neuropathic pain effects. Recent advances in the synthesis and development of two-component sulfonamide hybrids highlight the significance of incorporating various organic compounds to enhance biological activity. Specifically, hybrids containing coumarin, indole, and quinoline demonstrate promising pharmacological potentials (Ghomashi et al., 2022).
Novel Synthesis Approaches
Innovative methods for synthesizing N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and related compounds, have been developed using green chemistry principles. Dimethyl sulfoxide (DMSO) plays a dual role as both a reactant and solvent, enabling the production of a wide range of products with moderate to excellent yields. This approach underscores the versatility of DMSO in facilitating the synthesis of complex heterocyclic compounds, offering a sustainable alternative to traditional methods (Xie et al., 2017).
Antimicrobial Applications
The antimicrobial potential of quinoline-sulfonamide derivatives has been explored, with several compounds demonstrating high activity against Gram-positive bacteria. This research underscores the value of integrating the quinoline structure with sulfonamide moieties to create effective antimicrobial agents. The synthesis process and biological evaluation of these compounds provide insights into their potential use in treating microbial infections (2022).
Anticancer and Radiosensitizing Properties
Sulfonamides with quinoline and pyrimidoquinoline groups have been investigated for their anticancer and radiosensitizing effects. These compounds exhibit significant in vitro anticancer activity against liver cancer cells, highlighting their potential in cancer therapy. The structural features of these derivatives, including the sulfonamide moiety, play a crucial role in their biological activity, offering new avenues for anticancer drug development (Ghorab et al., 2015).
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions may alter the conformation or activity of the target, leading to changes in cellular function.
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to predict the biochemical pathways it may affect. Given its structure, it could potentially interfere with a variety of cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
Its bioavailability, or the extent to which it is absorbed and able to exert an effect, is also unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially induce a wide range of effects, from altering gene expression to disrupting cellular structures .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific type of cells or tissues in which it is present .
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-4-3-5-17(13(12)2)20-25(23,24)16-10-14-6-7-18(22)21-9-8-15(11-16)19(14)21/h3-5,10-11,20H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFKKWRXIZMDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)


![(E)-N'-(4-ethoxybenzylidene)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dinitrobenzohydrazide](/img/structure/B2749908.png)



![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-cyclopentylacetamide](/img/structure/B2749914.png)
![tert-butyl 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2749916.png)



![N-(4-chlorobenzo[d]thiazol-7-yl)furan-2-carboxamide](/img/structure/B2749925.png)